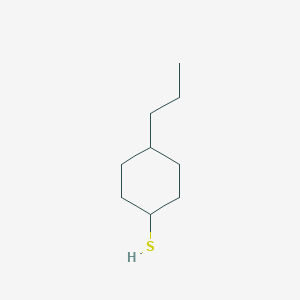
4-PROPYLCYCLOHEXANE-1-THIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-PROPYLCYCLOHEXANE-1-THIOL is an organic compound that belongs to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound is notable for its distinct structure, which includes a cyclohexane ring substituted with a propyl group and a mercapto group. Thiols are known for their strong and often unpleasant odors, which are reminiscent of rotten eggs or garlic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPYLCYCLOHEXANE-1-THIOL typically involves the reaction of cyclohexyl halides with thiourea, followed by hydrolysis. The general reaction can be represented as follows:
Cyclohexyl Halide Reaction: Cyclohexyl halide reacts with thiourea to form an intermediate isothiouronium salt.
Hydrolysis: The isothiouronium salt is then hydrolyzed to yield the desired thiol.
The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-PROPYLCYCLOHEXANE-1-THIOL undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4-n-Propylcyclohexyl disulfide.
Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding hydrocarbon.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂), and other peroxides are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution Reactions: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation reactions.
Hydrocarbons: Formed through reduction reactions.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-PROPYLCYCLOHEXANE-1-THIOL has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its interactions with biological molecules, such as proteins containing cysteine residues.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying thiol-based drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-PROPYLCYCLOHEXANE-1-THIOL involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form covalent bonds with electrophilic centers in other molecules, such as the active sites of enzymes. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmercaptan: Similar structure but lacks the propyl group.
Propylmercaptan: Similar structure but lacks the cyclohexane ring.
Cyclohexanethiol: Similar structure but lacks the propyl group
Uniqueness
4-PROPYLCYCLOHEXANE-1-THIOL is unique due to the presence of both a cyclohexane ring and a propyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler thiols .
Properties
Molecular Formula |
C9H18S |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
4-propylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 |
InChI Key |
HYXJAQHNARCGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine](/img/structure/B8725357.png)





